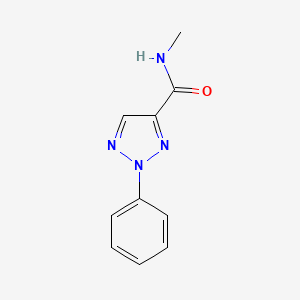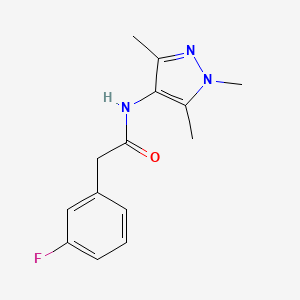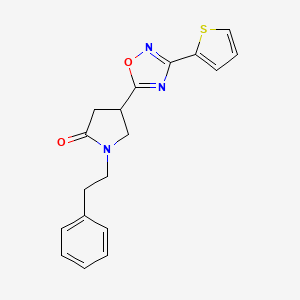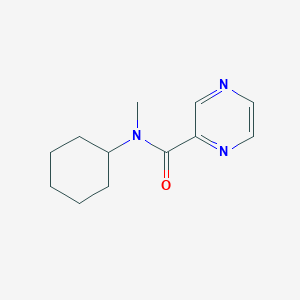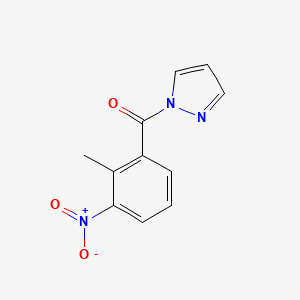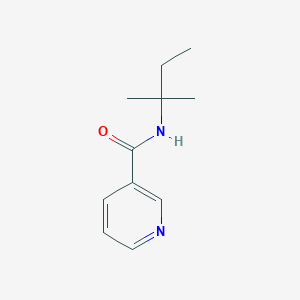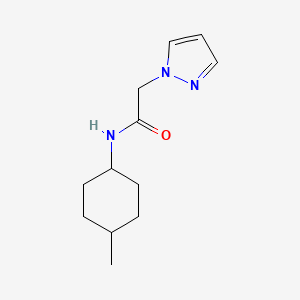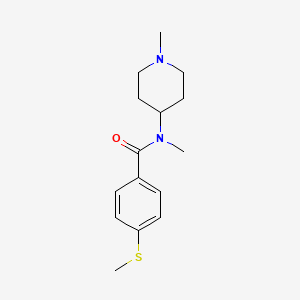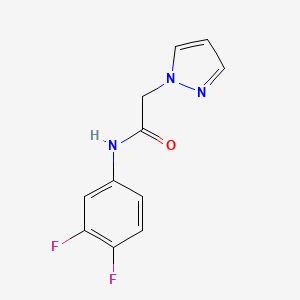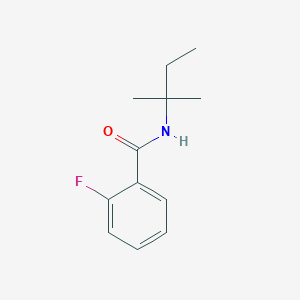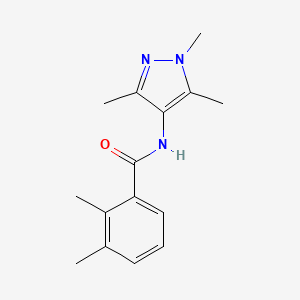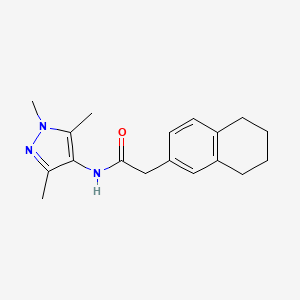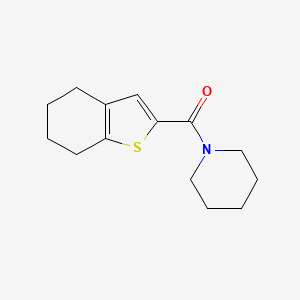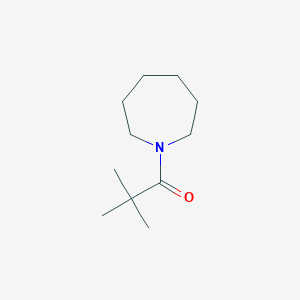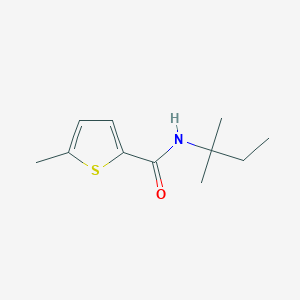
5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide, also known as SB-205384, is a compound that has been extensively studied in scientific research. It belongs to the class of thiophene carboxamides and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide involves the inhibition of various enzymes such as COX-2, LOX, and PDE-4. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. LOX is an enzyme that is involved in the production of leukotrienes, which are also involved in the inflammatory response. PDE-4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes such as inflammation and immune response. By inhibiting these enzymes, 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide can reduce the inflammatory response and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been found to increase the levels of cAMP, which is involved in various cellular processes such as inflammation and immune response. 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide in lab experiments include its ability to inhibit various enzymes such as COX-2, LOX, and PDE-4, which are involved in the inflammatory response and the growth of cancer cells. It also has potential therapeutic applications in the treatment of inflammatory diseases and cancer. The limitations of using 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide. One direction is the development of new derivatives of 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide with improved efficacy and safety profiles. Another direction is the study of the potential therapeutic applications of 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine the optimal dosing and administration of 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide for therapeutic use.
Métodos De Síntesis
The synthesis of 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide involves the reaction of 5-methylthiophene-2-carboxylic acid with 2-methylbutan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified by column chromatography to obtain 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have inhibitory effects on various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase-4 (PDE-4). These enzymes are involved in the inflammatory response and are targeted by various drugs used to treat inflammatory diseases. 5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
5-methyl-N-(2-methylbutan-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-5-11(3,4)12-10(13)9-7-6-8(2)14-9/h6-7H,5H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLWVLYODJQERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

